Pomiferin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pomiferin is a naturally occurring flavonoid found in various plants, including apples, leaves of certain trees, and creeping bellflower (Adenophora spp.) []. It has gained increasing interest in the scientific community due to its potential health benefits and diverse biological properties. Here's a breakdown of its applications in scientific research:

Antioxidant and Anti-inflammatory Effects

Pomiferin exhibits strong antioxidant properties, which can help combat cellular damage caused by free radicals []. Studies suggest it may reduce oxidative stress, a major contributor to various chronic diseases [, ]. Additionally, research indicates pomiferin's potential anti-inflammatory properties. It may help regulate inflammatory pathways, offering promise for conditions like arthritis and inflammatory bowel disease [, ].

Neuroprotective Potential

Some scientific evidence suggests pomiferin might have neuroprotective effects. Studies have shown it can protect brain cells from damage caused by glutamate, a neurotransmitter involved in neurodegenerative diseases like Alzheimer's and Parkinson's []. However, further research is needed to fully understand its potential role in neurological health.

Anticancer Properties

In vitro (laboratory) studies have shown pomiferin's ability to inhibit the growth and proliferation of various cancer cell lines. It may induce apoptosis (programmed cell death) in cancer cells and reduce their migration. While these findings are promising, more research is required to determine its effectiveness in cancer treatment.

Other Potential Applications

Scientific research is exploring pomiferin's potential applications in other areas as well. These include:

- Cardiovascular health: Studies suggest pomiferin may improve heart function and protect against cardiovascular diseases.

- Metabolic health: Pomiferin might play a role in regulating blood sugar levels and improving insulin sensitivity.

- Bone health: Some research indicates pomiferin's potential to promote bone formation and prevent osteoporosis.

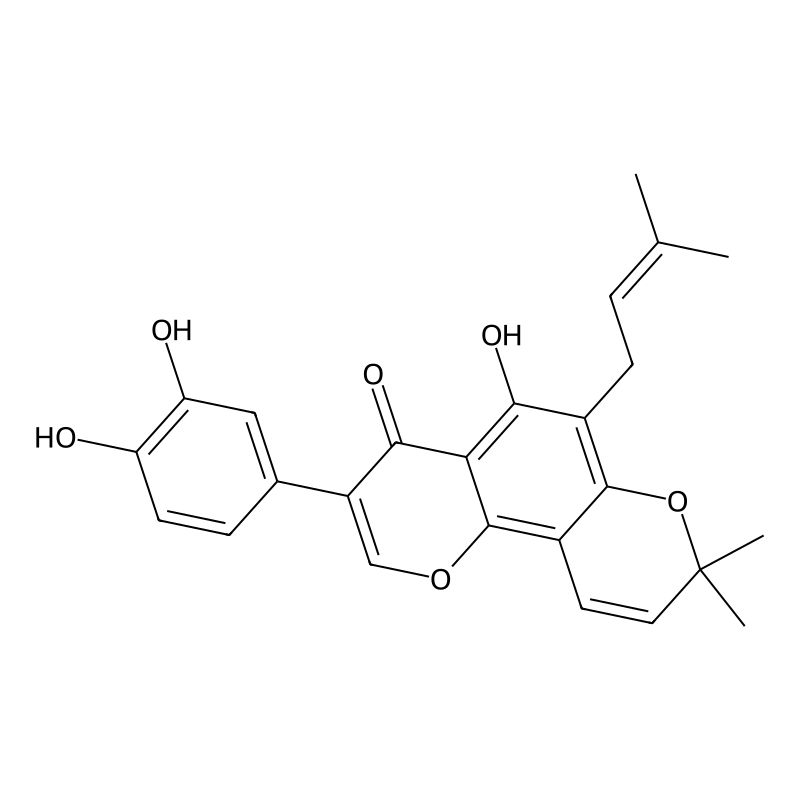

Pomiferin is a prenylated isoflavone predominantly found in the fruits and female flowers of the Osage orange tree (Maclura pomifera). First identified in 1939 by Melville L. Wolfrom, it was classified as an isoflavone in 1941, and its complete structure was published in 1946. The chemical formula of Pomiferin is C25H24O6, and it features a unique arrangement of hydroxyl groups that contribute to its biological activity, particularly its antioxidant properties .

Pomiferin exhibits a range of biological activities:

- Antioxidant: It effectively scavenges free radicals and inhibits lipid peroxidation .

- Anti-inflammatory: Pomiferin activates the Akt/Nrf2 pathway while inhibiting the NF-κB pathway, leading to reduced production of pro-inflammatory mediators like interleukin-6 and tumor necrosis factor-alpha .

- Antimicrobial: It shows antibacterial activity against Escherichia coli and Salmonella gallinarum, among others .

- Cardioprotective: Studies indicate that Pomiferin protects rat hearts from ischemia-reperfusion injury through mechanisms involving lipid peroxidation inhibition .

- Antidiabetic: Research demonstrates significant hypoglycemic effects in diabetic animal models .

- Cytotoxicity: Pomiferin has shown effectiveness against various cancer cell lines, inducing apoptosis and differentiation .

Pomiferin can be extracted from the fruit of the Osage orange tree using various methods, including:

- Solvent Extraction: Utilizing organic solvents to extract Pomiferin from plant material.

- Biotransformation: Fungal strains such as Aspergillus fumigatus have been used to biotransform related compounds into Pomiferin, enhancing its yield and purity .

- Chemical Synthesis: While primarily obtained from natural sources, synthetic routes are being explored for producing Pomiferin analogs.

Recent studies have highlighted Pomiferin's interactions with various biological targets:

- Autophagy Activation: It has been identified as a novel autophagy activator, which can induce cell death in apoptosis-resistant cancer cells by inhibiting specific pathways like SERCA (sarco/endoplasmic reticulum calcium ATPase) and mTOR (mammalian target of rapamycin) .

- PDE5 Inhibition: Pomiferin shows promise as a phosphodiesterase type 5 inhibitor, which could have implications for treating conditions like pulmonary hypertension and erectile dysfunction .

Pomiferin shares structural similarities with other isoflavones but stands out due to its specific functional groups that enhance its biological activities. Here are some similar compounds:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Osajin | Similar to Pomiferin but lacks a hydroxyl group | Less effective antioxidant compared to Pomiferin |

| Genistein | Contains multiple hydroxyl groups | Known for its estrogenic activity |

| Daidzein | Prenylated isoflavone | Exhibits anti-cancer properties |

| Biochanin A | Methylated form of genistein | Antioxidant effects but less potent than Pomiferin |

Pomiferin's unique arrangement of hydroxyl groups contributes significantly to its superior antioxidant capacity compared to these similar compounds .

Maclura pomifera is a deciduous tree native to the central United States, belonging to the Moraceae family. Pomiferin is concentrated in the fruit and female flowers of this species, often coexisting with its structural analog, osajin.

Key Features of Pomiferin Biosynthesis:

- Localization: Highest concentrations occur in the fruit’s exocarp (outer layer), with pomiferin constituting ~36% of ethyl acetate extracts.

- Seasonal Variation: Pomiferin levels increase during fruit maturation, peaking in late autumn.

- Geographic Influence: Specimens from Thornton, Illinois, exhibit higher pomiferin content (6.2% dry weight) compared to other regions.

Table 1: Comparative Isoflavone Content in Maclura pomifera Fruit

| Region | Pomiferin (mg/g dry weight) | Osajin (mg/g dry weight) | Ratio (Pomiferin:Osajin) |

|---|---|---|---|

| Thornton, IL | 62.0 ± 3.2 | 31.5 ± 1.8 | 1.97:1 |

| Frankfort, IL | 43.0 ± 2.1 | 21.5 ± 1.2 | 2.00:1 |

| Northern MS | 55.3 ± 2.8 | 27.6 ± 1.5 | 2.00:1 |

Data synthesized from Tsao et al. (2003) and Gruber et al. (2014)

The compound’s biosynthesis involves prenylation of the isoflavone backbone, a reaction catalyzed by membrane-bound enzymes in plastids. This modification enhances lipophilicity, critical for its ecological and pharmacological functions.

The biosynthesis of pomiferin in Maclura pomifera involves sophisticated prenylation mechanisms that represent a critical diversification point in isoflavonoid metabolism [1] [2] [3]. Prenylation reactions constitute the crucial coupling process between the shikimate pathway providing aromatic scaffolds and the isoprenoid pathway generating prenyl chains [3]. These modifications significantly enhance the biological activity and membrane permeability of flavonoid compounds through the addition of hydrophobic isoprenoid moieties [2] [4].

The prenylation of isoflavonoids is catalyzed by membrane-bound prenyltransferases localized in plastids [2] [5] [6]. These enzymes possess characteristic structural features including eight to nine putative transmembrane domains with two large extracellular loops containing conserved prenyltransferase motifs NQxxDxxxD and KD(I/L)xDx(E/D)GD [5] [7]. The enzymatic mechanism involves dimethylallyl diphosphate as the primary prenyl donor, which undergoes a dissociative mechanism forming a dimethylallyl cation intermediate before electrophilic aromatic substitution [8] [9].

Research on related species has revealed diverse prenyltransferase specificities that inform our understanding of pomiferin biosynthesis. The isoflavone-specific prenyltransferase SfG6DT from Sophora flavescens catalyzes C-6 prenylation of genistein [2] [5], while LaPT1 from Lupinus albus performs C-3′ B-ring prenylation [4] [7]. These enzymes demonstrate strict substrate and regiospecificity, with optimal activity at pH 7.5 in the presence of 12 millimolar manganese ions [10].

The mechanistic understanding of prenyltransferase activity reveals sophisticated enzymatic control over product formation. Positional isotope exchange experiments provide evidence for a dissociative mechanism involving discrete carbocation intermediates [8] [9]. The formation of these intermediates occurs during the lifetime of the dimethylallyl cation-diphosphate ion pair, with kinetic isotope effect studies indicating that arenium ion formation represents the rate-determining step [8].

Enzymatic Modifications During Fruit Development

The accumulation of pomiferin during Maclura pomifera fruit development involves complex enzymatic modifications that are tightly regulated throughout the maturation process [11] [12] [13]. Developmental regulation of secondary metabolite biosynthesis represents a sophisticated coordination between primary metabolism and specialized compound production [14] [15].

The temporal pattern of pomiferin accumulation shows dramatic increases during fruit maturation, with concentrations rising from approximately 50 milligrams per kilogram fresh weight in early flower development to 9,500 milligrams per kilogram in mature fruit [11]. This developmental trajectory parallels the expression patterns of key biosynthetic enzymes and reflects the coordinated regulation of multiple metabolic pathways [16] [17].

Isoflavone synthase represents a critical regulatory enzyme in pomiferin biosynthesis, catalyzing the conversion of flavanones to isoflavones through B-ring migration [18]. The expression of this enzyme family shows distinct patterns during fruit development, with differential regulation of multiple isoforms [16]. Environmental factors significantly influence these expression patterns, with water stress conditions leading to reduced isoflavone accumulation through downregulation of key biosynthetic genes [16].

Glycosyltransferases play essential roles in the modification and storage of isoflavonoids during fruit development [19]. Four glycosyltransferases have been identified from osage orange fruit, with UGT75L4 demonstrating broad substrate recognition toward isoflavonoids and flavonoids [19]. These enzymes facilitate the glucosylation of dihydrokaempferol and various isoflavonoid substrates, contributing to the metabolic diversity observed in developing fruits [19].

The regulation of enzymatic modifications involves complex transcriptional control mechanisms mediated by multiple transcription factor families [20] [21] [22]. MYB, WRKY, bHLH, and bZIP transcription factors have been identified as key regulators of secondary metabolite biosynthesis [20] [22]. These regulatory proteins integrate developmental signals with environmental stimuli to coordinate the expression of biosynthetic gene networks [22] [23].

Developmental changes in enzyme activity are influenced by cellular compartmentalization and metabolic channeling [14] [24]. The localization of different biosynthetic steps across cellular compartments requires sophisticated transport mechanisms and coordination between plastidial, cytoplasmic, and endoplasmic reticulum-based processes [14] [25]. This compartmentalization enables fine-tuned control over metabolic flux and product formation throughout fruit development [14].

Research Findings Summary

| Enzyme Category | Key Characteristics | Developmental Regulation |

|---|---|---|

| Prenyltransferases | 8-9 transmembrane domains, plastid-localized, DMAPP-dependent | Peak activity during fruit maturation phases |

| Isoflavone synthases | ER-localized, cytochrome P450 family | Differentially expressed isoforms throughout development |

| Glycosyltransferases | Broad substrate specificity, cytoplasmic | Coordinated with storage compound accumulation |

| Transcription factors | MYB, WRKY, bHLH families | Environmental and developmental signal integration |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5

Giovanni Ribaudo, Tiziano Vendrame, Sergio BovaPMID: 28025893 DOI: 10.1080/14786419.2016.1269101

Abstract

While osajin and pomiferin are known for their anticancer, antibacterial and antidiabetic properties, scandenone and auriculasin have been proposed as anti-inflammatory and antinociceptive agents. Curiously, these two couples of molecules are, from a chemical point of view, structural isomers which can all be extracted from Maclura pomifera. Although previous works described, separately, the isolation in reasonable amounts of the sole osajin/pomiferin couple or of scandenone/auriculasin, we report the extraction and characterization using direct spectral and chromatographical comparison of the four compounds. 2D NMR allowed to unambiguously assign the correct structures to the isomers. The compounds were screened in silico against PDE5 and their interaction pattern with the protein was compared with that of icarisid II, a natural PDE5 inhibitor.Natural product inhibitors of carbonic anhydrase I and II isoenzymes: osajin and pomiferin

Esra Dilek, Hüseyin Serkan Erol, Ahmet Cakir, Murat Koc, Mesut Bünyami HaliciPMID: 28338341 DOI: 10.1080/13813455.2017.1303742

Abstract

The aim of this study is to purify carbonic anhydrase I and II isoenzymes from human erythrocyte, isolate two natural products osajin (OSJ) and pomiferin (PMF) from Maclura pomifera fruits, and evaluate the in vitro effect of these natural metabolites on these isoenzymes. These natural products may be used as starting points for drug discovery (like drugs used in several therapeutic applications, including antiglaucoma activity). For the purification procedure, the Sepharose-4B-l-tyrosine-sulphonamide affinity chromatography was used. Column chromatography and thin layer chromatography methods were used for isolation of OSJ and PMF from M. pomifera fruits and their chemical structures were elucidated by IR, 1D, and 2D NMR methods. We compared inhibitory effects of these natural products with inhibitory effects of phenolic compounds and found that these products demonstrated average inhibition effects. We thought that this study will give inspiration to scientists interested in this issue.Effect of osajin and pomiferin on antidiabetic effects from normal and streptozotocin-induced diabetic rats

Hyung-In MoonPMID: 25632468 DOI:

Abstract

The present study evaluated the antidiabetic effect of osajin and pomiferin from the osajin orange in normal and streptozotocin-induced diabetic rats. Pomiferin in the streptozotocin-induced diabetic effects showed significant hypoglycemic activity for 14 days significantly decreased the serum glucose, triglyceride while it increased the serum insulin in diabetic rats but not in normal rats (p < 0.05; at doses of 100 and 300 mg/kg for 14 days). Pomiferin showed potential in anti-diabetic effects compared to osajin. It also has no effects on C-peptide (ECLIA). Further structure-activity relationships of aromatic position 3 on ring B from osajin and pomiferin will be reported in due course.Semi-synthetic derivatives of natural isoflavones from Maclura pomifera as a novel class of PDE-5A inhibitors

Giovanni Ribaudo, Mario Angelo Pagano, Valeria Pavan, Marco Redaelli, Maira Zorzan, Raffaele Pezzani, Carla Mucignat-Caretta, Tiziano Vendrame, Sergio Bova, Giuseppe ZagottoPMID: 26136059 DOI: 10.1016/j.fitote.2015.06.020

Abstract

Natural (iso)flavonoids have been recently reported to inhibit cyclic nucleotide phosphodiesterases (PDEs) and induce vasorelaxation, albeit the results described in the literature are discordant. The cGMP-selective isoform PDE-5A, in particular, represents the target of sildenafil and its analogues in the treatment of erectile dysfunction (ED) and pulmonary hypertension by promoting relaxation in vascular smooth muscle through the activation of the NO/cGMP pathway. We undertook this study to verify if osajin and pomiferin, two natural prenylated isoflavones and major constituents of Maclura pomifera extracts previously investigated for their anticancer, antibacterial and antidiabetic properties, show inhibitory activity on PDE-5A. These two isoflavones were isolated from the plant extracts and then synthetically modified to obtain a set of semi-synthetic derivatives with slight and focused modifications on the natural scaffold. The compounds were at first screened against PDE-5A in vitro and, based on the encouraging results, further tested for their relaxant effect on isolated rat artery rings. Computational docking studies were also carried out to explore the mode of interaction with the target protein. The obtained data were compared to the behaviour of the well-known PDE-5A inhibitor sildenafil. Our results demonstrate that semi-synthetic derivatives of osajin and pomiferin show an inhibitory effect on the isolated enzyme that, for some of the compounds, is accompanied by a vasorelaxant activity. Based on our findings, we propose the here described isoflavones as potential lead compounds for the development, starting from natural scaffolds, of a new class of PDE-5A inhibitors with vasorelaxant properties.Copper(II) Complexes Containing Natural Flavonoid Pomiferin Show Considerable In Vitro Cytotoxicity and Anti-inflammatory Effects

Ján Vančo, Zdeněk Trávníček, Jan Hošek, Tomáš Malina, Zdeněk DvořákPMID: 34299247 DOI: 10.3390/ijms22147626

Abstract

A series of new heteroleptic copper(II) complexes of the composition [Cu(L)(bpy)]NO·2MeOH (

), [Cu(L)(dimebpy)]NO

·2H

O (

), [Cu(L)(phen)]NO

·2MeOH (

), [Cu(L)(bphen)]NO

·MeOH (

), [Cu(L)(dppz)]NO

·MeOH (

) was prepared, where HL = 3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-ene-1-yl)-4

,8

-benzo[1,2-

:3,4-

']dipyran-4-one, (pomiferin) and bpy = 2,2'-bipyridine, dimebpy = 4,4'-dimethyl-2,2'-bipyridine, phen = 1,10-phenanthroline, bphen = 4,7-diphenyl-1,10-phenanthroline, and dppz = dipyrido[3,2-

:2',3'-

]phenazine. The complexes were characterized using elemental analysis, infrared and U

is spectroscopies, mass spectrometry, thermal analysis and conductivity measurements. The in vitro cytotoxicity, screened against eight human cancer cell lines (breast adenocarcinoma (MCF-7), osteosarcoma (HOS), lung adenocarcinoma (A549), prostate adenocarcinoma (PC-3), ovarian carcinoma (A2780), cisplatin-resistant ovarian carcinoma (A2780R), colorectal adenocarcinoma (Caco-2) and monocytic leukemia (THP-1), revealed the complexes as effective antiproliferative agents, with the IC

values of 2.2-13.0 μM for the best performing complexes 3 and 5. All the complexes 1-5 showed the best activity against the A2780R cells (IC

= 2.2-6.6 μM), and moreover, the complexes demonstrated relatively low toxicity on healthy human hepatocytes, with IC

> 100 μM. The complexes were evaluated by the Annexin V/propidium iodide apoptosis assay, induction of cell cycle modifications in A2780 cells, production of reactive oxygen species (ROS), perturbation of mitochondrial membrane potential, inhibition of apoptosis and inflammation-related signaling pathways (NF-κB/AP-1 activity, NF-κB translocation, TNF-α secretion), and tested for nuclease mimicking activity. The obtained results revealed the corresponding complexes to be effective antiproliferative and anti-inflammatory agents.

In vitro and ex vivo examination of topical Pomiferin treatments

James V Gruber, Robert Holtz, Stephen K Sikkink, Desmond J TobinPMID: 24513505 DOI: 10.1016/j.fitote.2014.01.023

Abstract

Pomiferin is a unique, prenylated isoflavonoid that can be isolated and purified from the fruits of Maclura pomifera (Osage Orange). The molecule typically is isolated with a small amount of a molecule called Osajin which is structurally similar to Pomiferin but lacks an aromatic hydroxyl group. As a consequence, Osajin has been shown to be a less effective antioxidant than Pomiferin. In vitro studies on Normal Human Dermal Fibroblasts demonstrate that Pomiferin is a potent extracellular matrix protein stimulant, showing increases in collagen, elastin and fibrillin expression comparable or superior to equivalent concentrations of retinol. Ex vivo hair follicle assays demonstrate comparable effects on expression of collagen and elastin at Pomiferin concentrations in the range of 0.05-5 ppm. Taken together, the results from the two assays conducted on different models indicate that Pomiferin may be a very interesting ingredient for topical skin and scalp treatments where modulation of the expression of extracellular matrix proteins is important.Prenylated and geranylated flavonoids increase production of reactive oxygen species in mouse macrophages but inhibit the inflammatory response

Jan Hošek, Alice Toniolo, Ondřej Neuwirth, Chiara BolegoPMID: 23947936 DOI: 10.1021/np400242e

Abstract

In this study, four prenylated and geranylated flavonoids, cudraflavone B (1), pomiferin (2), osajin (3), and diplacone (4), were tested for their antioxidant and anti-inflammatory effects and to identify any potential relationships between chemical structure and antioxidant or anti-inflammatory properties. The selected flavonoids were examined in cell-free models to prove their ability to scavenge superoxide radicals, hydrogen peroxide, and hypochlorous acid. Further, the ability of the flavonoids to influence the formation of reactive oxygen species in the murine macrophage cell line J774.A1 was tested in the presence and absence of lipopolysaccharide (LPS). The ability of flavonoids to inhibit LPS-induced IκB-α degradation and COX-2 expression was used as a model for the inflammatory response. The present results indicated that the antioxidant activity was dependent on the chemical structure, where the catechol moiety is especially crucial for this effect. The most potent antioxidant activities in cell-free models were observed for diplacone (4), whereas cudraflavone B (1) and osajin (3) showed a pro-oxidant effect in J774.A1 cells. All flavonoids tested were able to inhibit IκB-α degradation, but only diplacone (4) also down-regulated COX-2 expression.Antiproliferative activity of pomiferin in normal (MCF-10A) and transformed (MCF-7) breast epithelial cells

Raymond Yang, Heather Hanwell, Jing Zhang, Rong Tsao, Kelly Anne MecklingPMID: 22087557 DOI: 10.1021/jf202898g

Abstract

Pomiferin and osajin are prenylated isoflavones from Osage orange fruit that both have potent antioxidant activity in a variety of assays. Pomiferin, in particular, has strong activity against the superoxide anion in a photochemiluminescence (PCL) assay system. In vitro, pomiferin, but not osajin, demonstrated selective antiproliferative activity against the tumorigenic breast epithelial cell line MCF-7 (IC(50) = 5.2 μM) with limited toxicity toward nontumorigenic breast epithelial cells (MCF-10A). The differential sensitivity of normal and tumorigenic cells to the antiproliferative action of pomiferin was examined further by using cDNA microarrays. With a stringent cutoff of p < 0.01, a total of 94 genes were significantly differentially expressed between MCF-7 and MCF-10A cells; 80 up-regulated and 14 down-regulated when cells were exposed to 5 μM pomiferin for 24 h. Fold changes by microarray analysis were confirmed using RT-qPCR, and the most significant changes were found with genes related to antioxidant enzymes. Genes involved in mitotic inhibition and apoptotic regulations were also found to be up-regulated. Pomiferin is therefore a good anticancer candidate agent that may be useful either alone or in combination with other therapeutic agents and, because of its selectivity toward tumor cells, likely to have fewer side effects that classic chemotherapy drugs.HPLC determination of isoflavone levels in osage orange from the Midwest and southern United States

Ketur Darji, Cristina Miglis, Ashley Wardlow, Ehab A AbourashedPMID: 23772950 DOI: 10.1021/jf400954m

Abstract

The fruit of the Maclura pomifera tree is a sustainable source for the pharmacologically interesting isoflavones, osajin and pomiferin. A reversed-phase HPLC method was developed to identify osage orange samples with high isoflavone content and to determine the optimum conditions for sample preparation. Analytical run time was 8 min at a flow rate of 1 mL/min using a gradient of acetonitrile in H2O (0.1% formic acid) and UV peak detection at 274 nm. The method was validated for specificity, accuracy, precision, and limits of detection and quantitation (LOD/LOQ). The method was applied to determine the levels of osajin and pomiferin in extracts prepared from different samples of osage orange growing in the Midwest and southern United States. Results demonstrated the effect of different variables, such as sample preparation, geographical location, and growth stage, on the levels of osajin and pomiferin in analyzed samples.The fruits of Maclura pomifera extracts inhibits glioma stem-like cell growth and invasion

Dan Zhao, Chengyun Yao, Xiaobing Chen, Hongping Xia, Li Zhang, Huixiang Liu, Xiaochun Jiang, Yi Dai, Jun LiuPMID: 23929619 DOI: 10.1007/s11064-013-1119-8